Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate
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Overview
Description
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to an indene moiety through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indene derivative, with a piperidine derivative under specific conditions. The reaction often requires a catalyst and may involve heating to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: A similar spirocyclic compound without the ethyl carboxylate group.
Spirocyclic oxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Spirobarbiturates: Spirocyclic compounds with a barbiturate moiety.
Uniqueness
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the ethyl carboxylate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15(18)13-11-16(7-9-17-10-8-16)14-6-4-3-5-12(13)14/h3-6,13,17H,2,7-11H2,1H3 |
InChI Key |
DUYYNZFTMIPRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCNCC2)C3=CC=CC=C13 |
Origin of Product |
United States |
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